N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexanecarboxamide moiety, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the Amino Group: The 2,6-dimethylphenylamine is introduced through a nucleophilic substitution reaction.
Formation of the Cyclohexanecarboxamide Moiety: This involves the reaction of cyclohexanecarboxylic acid with appropriate coupling agents to form the amide bond.
Final Coupling: The quinazolinone core and the cyclohexanecarboxamide moiety are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the cyclohexanecarboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanecarboxamide moiety may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide: This compound is unique due to its specific structure and combination of functional groups.
Other Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Cyclohexanecarboxamide Derivatives: Compounds with similar cyclohexanecarboxamide moieties but different cores.
Uniqueness
The uniqueness of This compound lies in its specific combination of a biologically active quinazolinone core and a cyclohexanecarboxamide moiety, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H38N4O4 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-cyclopentyl-4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H38N4O4/c1-20-8-7-9-21(2)28(20)33-27(36)19-34-26-13-6-5-12-25(26)30(38)35(31(34)39)18-22-14-16-23(17-15-22)29(37)32-24-10-3-4-11-24/h5-9,12-13,22-24H,3-4,10-11,14-19H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
HGGJGEUWNCQLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.